Terminal Bromine Reactivity vs. Hydroxy Analog
The terminal bromine in 1-Bromo-2,5,8,11,14-heptadecapentayne enables direct participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other nucleophilic substitution reactions, a reactivity pathway unavailable to the alcohol analog 2,5,8,11,14-Heptadecapentayn-1-ol . The bromine leaving group allows for efficient one-step conversion to azides, amines, or thioethers, whereas the alcohol requires prior activation (e.g., tosylation or mesylation) [1].
| Evidence Dimension | Functional group reactivity for bioconjugation |
|---|---|
| Target Compound Data | Primary alkyl bromide; reactive toward SN2, CuAAC after azide substitution |
| Comparator Or Baseline | 2,5,8,11,14-Heptadecapentayn-1-ol; primary alcohol; requires pre-activation for most conjugations |
| Quantified Difference | Qualitative difference in synthetic step-economy (1 step vs. 2+ steps for equivalent functionalization) |
| Conditions | Standard organic synthesis conditions for polyyne functionalization |
Why This Matters
For research groups building polyyne-based probes or materials, the bromo compound directly saves at least one synthetic step compared to the alcohol analog, reducing both time and yield losses.
- [1] Coompo Research Chemicals. (n.d.). Product Detail: 1-Bromo-2,5,8,11,14-heptadecapentayne (CAS 93322-84-0). View Source
